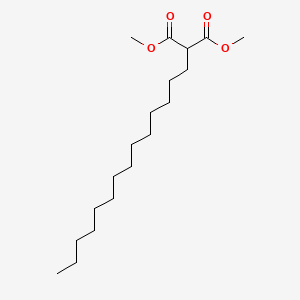

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester

Description

This structure confers high lipophilicity, making it distinct from shorter-chain or less substituted analogs.

Properties

IUPAC Name |

dimethyl 2-tetradecylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)22-2)19(21)23-3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYBODPJUHLBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284373 | |

| Record name | 1,3-Dimethyl 2-tetradecylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41240-57-7 | |

| Record name | 1,3-Dimethyl 2-tetradecylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41240-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl 2-tetradecylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester typically involves the esterification of propanedioic acid with a tetradecyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Propanedioic acid+Tetradecyl alcoholAcid catalystPropanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. The reaction is typically conducted at elevated temperatures (around 150-180°C) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and tetradecyl alcohol in the presence of a strong acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.

Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Propanedioic acid and tetradecyl alcohol.

Transesterification: A new ester and the original alcohol.

Oxidation: Carboxylic acids or other oxygenated derivatives.

Scientific Research Applications

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester primarily involves its hydrolysis to release propanedioic acid and tetradecyl alcohol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. This process can be catalyzed by acids or bases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Malonic acid esters are characterized by substituents at the 2-position and ester groups at the 1,3-positions. Key analogs include:

Shorter Alkyl Chain Esters

Dimethyl Malonate (Propanedioic Acid, 1,3-Dimethyl Ester; CASRN 108-59-8) :

- Molecular Formula: C₅H₈O₄

- Molecular Weight: 132.12 g/mol

- Properties: Low hydrophobicity (logP ~0.5), high volatility, and water solubility.

- Applications: Intermediate in pharmaceuticals and agrochemicals .

- Comparison: The absence of a 2-position substituent reduces steric hindrance, enhancing reactivity in condensation reactions.

Diethyl Ethylmalonate (Propanedioic Acid, 2-Ethyl-, Diethyl Ester; CASRN 1448-87-9) :

Bulky or Functionalized Substituents

- Diethyl 2-Butyl-2-Phenylpropanedioate (CASRN 7155-21-7): Molecular Formula: C₁₇H₂₄O₄ Molecular Weight: 292.37 g/mol Properties: High logP (~4.2) due to phenyl and butyl groups. Applications: Specialty polymer synthesis .

Dimethyl Chloromalonate (Propanedioic Acid, 2-Chloro-, 1,3-Dimethyl Ester; CASRN 28868-76-0) :

Physical-Chemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Substituents |

|---|---|---|---|---|

| Propanedioic acid, 2-tetradecyl- | ~370 (estimated) | ~8.2 | Low | C14 alkyl, methyl esters |

| 1,3-Dimethyl malonate (CAS 108-59-8) | 132.12 | 0.5 | High | No 2-position substituent |

| Diethyl ethylmalonate (CAS 1448-87-9) | 188.22 | 2.5 | Moderate | 2-Ethyl, ethyl esters |

| Diethyl chloromalonate (CAS 28868-76-0) | 166.56 | 1.8 | Moderate | 2-Chloro, methyl esters |

Notes:

- The tetradecyl chain increases molecular weight and logP significantly, reducing water solubility and enhancing membrane permeability .

- Chlorine in chloromalonate introduces polarity but less than alkyl chains .

Environmental and Toxicological Profiles

Biological Activity

Propanedioic acid, 2-tetradecyl-, 1,3-dimethyl ester, commonly referred to as a derivative of dimethyl malonate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 302.46 g/mol

CAS Number : 41240-57-7

The compound features a propanedioic acid backbone with two methyl ester groups and a long tetradecyl chain, which influences its solubility and biological interactions.

Biological Activity Overview

The biological activities of propanedioic acid derivatives are primarily attributed to their roles in metabolic processes and their potential therapeutic applications. Key areas of interest include:

- Antioxidant Properties : Compounds like dimethyl malonate have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that similar compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Certain esters of propanedioic acid have been investigated for their ability to inhibit microbial growth.

The mechanisms through which propanedioic acid derivatives exert their biological effects involve several pathways:

- Enzyme Modulation : These compounds may interact with enzymes involved in metabolic pathways, influencing the synthesis and degradation of biomolecules.

- Cell Signaling Interference : By affecting receptor activity or intracellular signaling cascades, they can alter cellular responses to various stimuli.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various malonate derivatives. The findings indicated that compounds with longer alkyl chains exhibited enhanced radical scavenging activity due to increased lipophilicity, allowing better membrane penetration .

Case Study 2: Anti-inflammatory Potential

Research published in Phytotherapy Research explored the anti-inflammatory effects of dimethyl malonate derivatives in animal models. The results demonstrated significant reductions in pro-inflammatory cytokines when treated with these compounds, suggesting a potential role in managing inflammatory conditions .

Table 1: Biological Activities of Propanedioic Acid Derivatives

| Property | Value |

|---|---|

| Boiling Point | 181.4 °C |

| Solubility | Soluble in organic solvents |

| Octanol-water partition coefficient (log Kow) | -0.09 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.